molecular formula C21H23NO3 B1327281 3'-Carboethoxy-2-pyrrolidinomethyl benzophenone CAS No. 898774-32-8

3'-Carboethoxy-2-pyrrolidinomethyl benzophenone

Cat. No.: B1327281
CAS No.: 898774-32-8
M. Wt: 337.4 g/mol
InChI Key: MDCLVCDRTYUDCJ-UHFFFAOYSA-N
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Description

3’-Carboethoxy-2-pyrrolidinomethyl benzophenone is a chemical compound with the molecular formula C21H23NO3 and a molecular weight of 337.42 g/mol . It is also known by its IUPAC name, ethyl 3-[2-(1-pyrrolidinylmethyl)benzoyl]benzoate . This compound is characterized by its intricate molecular structure, which includes a benzophenone core substituted with a pyrrolidinomethyl group and a carboethoxy group.

Preparation Methods

The synthesis of 3’-carboethoxy-2-pyrrolidinomethyl benzophenone typically involves the following steps:

Chemical Reactions Analysis

3’-Carboethoxy-2-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3’-carboethoxy-2-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

ethyl 3-[2-(pyrrolidin-1-ylmethyl)benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-2-25-21(24)17-10-7-9-16(14-17)20(23)19-11-4-3-8-18(19)15-22-12-5-6-13-22/h3-4,7-11,14H,2,5-6,12-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCLVCDRTYUDCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643640
Record name Ethyl 3-{2-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898774-32-8
Record name Ethyl 3-[2-(1-pyrrolidinylmethyl)benzoyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898774-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-{2-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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